n-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide is an organic compound that belongs to the class of bromobenzyl derivatives. This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a pyrrolidine ring substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide typically involves the reaction of 2-bromobenzyl chloride with N-methylpyrrolidine-3-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing functional groups.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of brominated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carboxamide group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl chloride: A precursor in the synthesis of N-(2-Bromobenzyl)-N-methylpyrrolidine-3-carboxamide.
N-Methylpyrrolidine-3-carboxamide: Another precursor used in the synthesis.
Bretylium: A bromobenzyl derivative with similar structural features but different pharmacological properties
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H17BrN2O |
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Molecular Weight |
297.19 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H17BrN2O/c1-16(13(17)10-6-7-15-8-10)9-11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3 |
InChI Key |
JZLFQGPLWIDICQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2CCNC2 |
Origin of Product |
United States |
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